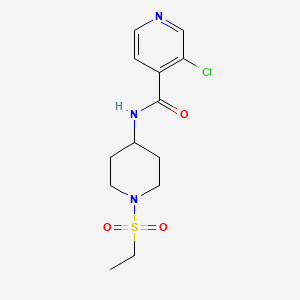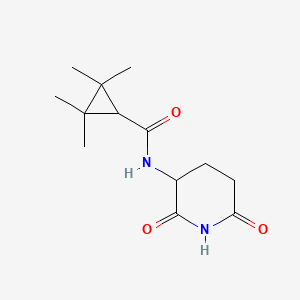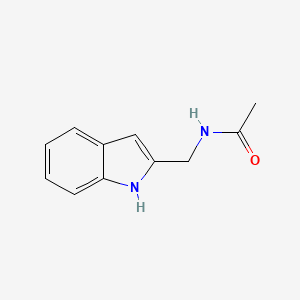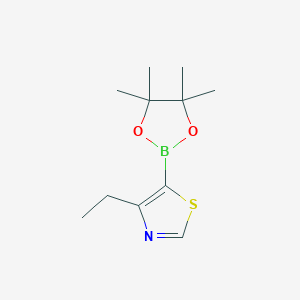![molecular formula C15H14ClFN2O2 B7580338 3-chloro-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7580338.png)
3-chloro-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]pyridine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AZD1480, and it is a small molecule inhibitor of Janus kinase 2 (JAK2). JAK2 is a protein that plays a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis.
科学研究应用
3-chloro-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]pyridine-4-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and autoimmune diseases. In cancer research, this compound has shown promising results as a JAK2 inhibitor, which can prevent the growth and proliferation of cancer cells. In inflammation and autoimmune diseases, this compound has been shown to reduce inflammation and alleviate symptoms associated with these diseases.
作用机制
The mechanism of action of 3-chloro-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]pyridine-4-carboxamide involves the inhibition of JAK2. JAK2 is a protein that plays a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting JAK2, this compound can prevent the growth and proliferation of cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]pyridine-4-carboxamide are mainly related to its inhibition of JAK2. By inhibiting JAK2, this compound can prevent the growth and proliferation of cancer cells and reduce inflammation in autoimmune diseases. However, this compound may also have some adverse effects on normal cells, which may limit its use in some applications.
实验室实验的优点和局限性
The advantages of using 3-chloro-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]pyridine-4-carboxamide in lab experiments include its potent inhibitory activity against JAK2 and its potential applications in various fields, including cancer research, inflammation, and autoimmune diseases. However, the limitations of using this compound in lab experiments include its limited solubility in water, which may affect its bioavailability, and its potential adverse effects on normal cells, which may limit its use in some applications.
未来方向
There are several future directions for the research on 3-chloro-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]pyridine-4-carboxamide. One direction is to explore its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to develop more potent and selective JAK2 inhibitors based on the structure of this compound. Additionally, the development of new formulations and delivery methods may improve the bioavailability and efficacy of this compound in various applications.
合成方法
The synthesis of 3-chloro-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]pyridine-4-carboxamide involves several steps. The first step is the preparation of 3-chloro-4-pyridinecarboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 1-(5-fluoro-2-methoxyphenyl)ethylamine to yield the desired compound. The overall yield of this synthesis method is around 25%.
属性
IUPAC Name |
3-chloro-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O2/c1-9(12-7-10(17)3-4-14(12)21-2)19-15(20)11-5-6-18-8-13(11)16/h3-9H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNMMDJHLAMCBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)OC)NC(=O)C2=C(C=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]pyridine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

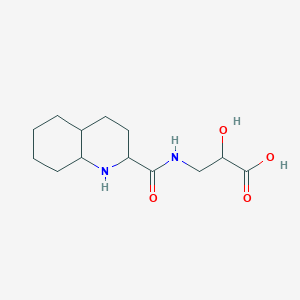


![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B7580286.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide](/img/structure/B7580289.png)

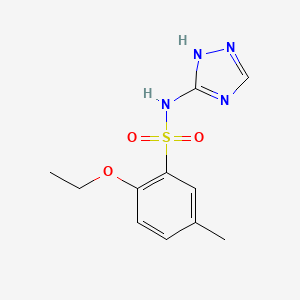


![3-chloro-N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7580324.png)
